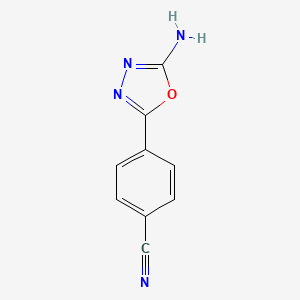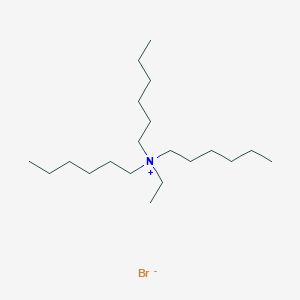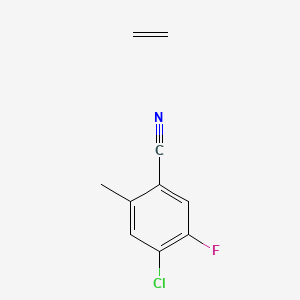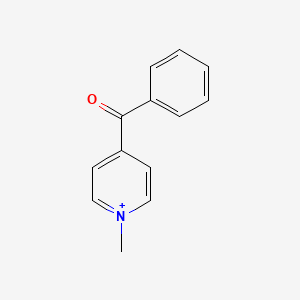
Pyridinium, 4-benzoyl-1-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyridinium, 4-benzoyl-1-methyl- is a quaternary ammonium compound belonging to the class of pyridinium salts These compounds are characterized by a pyridine ring with a positively charged nitrogen atom
Métodos De Preparación
The synthesis of Pyridinium, 4-benzoyl-1-methyl- typically involves the quaternization of 4-benzoylpyridine with methyl iodide. The reaction is carried out in an appropriate solvent, such as acetonitrile or ethanol, under reflux conditions. The product is then purified through recrystallization or column chromatography .
Industrial production methods for pyridinium salts often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity .
Análisis De Reacciones Químicas
Pyridinium, 4-benzoyl-1-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the methyl group attached to the nitrogen atom.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols .
Aplicaciones Científicas De Investigación
Pyridinium, 4-benzoyl-1-methyl- has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: In biological research, this compound is used as a probe to study enzyme mechanisms and interactions.
Medicine: Pyridinium salts, including the 4-benzoyl-1-methyl derivative, have shown potential as antimicrobial and anticancer agents.
Industry: In industrial applications, this compound is used as a catalyst in various chemical processes.
Mecanismo De Acción
The mechanism of action of Pyridinium, 4-benzoyl-1-methyl- involves its interaction with molecular targets such as enzymes and receptors. The positively charged nitrogen atom allows it to form ionic bonds with negatively charged sites on proteins and other biomolecules. This interaction can inhibit enzyme activity or disrupt cellular processes, leading to its antimicrobial and anticancer effects .
Comparación Con Compuestos Similares
Pyridinium, 4-benzoyl-1-methyl- can be compared with other pyridinium salts such as:
Cetylpyridinium: Used primarily as an antiseptic in mouthwashes and lozenges.
Benzylpyridinium: Similar in structure but with a benzyl group instead of a benzoyl group.
N-Methylpyridinium: Lacks the benzoyl group and is used in various organic syntheses.
The uniqueness of Pyridinium, 4-benzoyl-1-methyl- lies in its benzoyl group, which imparts specific reactivity and applications not found in other pyridinium salts .
Propiedades
Número CAS |
101558-59-2 |
|---|---|
Fórmula molecular |
C13H12NO+ |
Peso molecular |
198.24 g/mol |
Nombre IUPAC |
(1-methylpyridin-1-ium-4-yl)-phenylmethanone |
InChI |
InChI=1S/C13H12NO/c1-14-9-7-12(8-10-14)13(15)11-5-3-2-4-6-11/h2-10H,1H3/q+1 |
Clave InChI |
KIIFMEZUSAELQK-UHFFFAOYSA-N |
SMILES canónico |
C[N+]1=CC=C(C=C1)C(=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


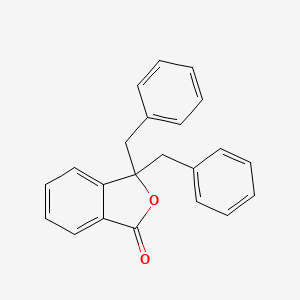
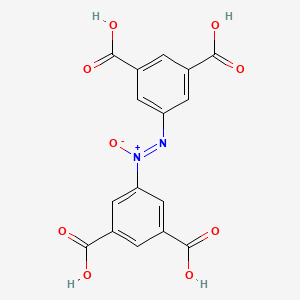

![3,5-Difluoro-4-[(4-methoxyphenyl)methoxy]benzoic acid](/img/structure/B14079713.png)
![9-[3-Methyl-4-[3,4,5-trihydroxy-5-[[3-(3-hydroxybutan-2-yl)oxiran-2-yl]methyl]oxan-2-yl]but-2-enoyl]oxynonanoic acid](/img/structure/B14079716.png)
![methyl [8-(3-chlorophenyl)-1-methyl-2,4-dioxo-1,2,4,6,7,8-hexahydro-3H-imidazo[2,1-f]purin-3-yl]acetate](/img/structure/B14079723.png)
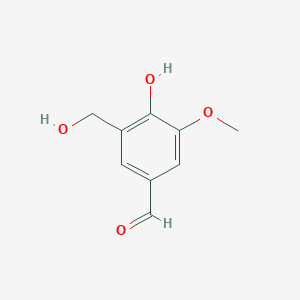
![[cyano-(4-fluoro-3-phenoxyphenyl)methyl] 3-(2,2-dichloroethenyl)-2,2-bis(trideuteriomethyl)cyclopropane-1-carboxylate](/img/structure/B14079728.png)
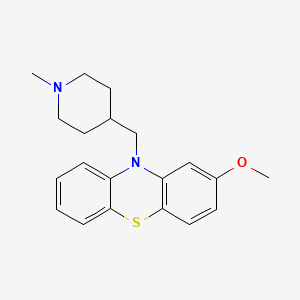
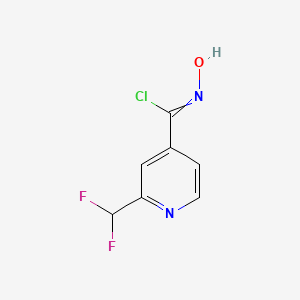
![2,2-Difluoro-2-(1,4,8-trioxaspiro[4.5]decan-7-yl)ethan-1-amine](/img/structure/B14079742.png)
